molecular formula C10H20ClO3PS B14588662 Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-47-0

Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate

Cat. No.: B14588662
CAS No.: 61609-47-0
M. Wt: 286.76 g/mol
InChI Key: LIJNQSFCYBXHDN-UHFFFAOYSA-N
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Description

Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a chloro-substituted ethenyl group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of appropriate phosphonate precursors with chloro-substituted ethenyl compounds and ethylsulfanyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro-substituted ethenyl group can be reduced to form corresponding alkanes.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Corresponding substituted phosphonates.

Scientific Research Applications

Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
  • Dipropyl [2-chloro-2-(propylsulfanyl)ethenyl]phosphonate
  • Dipropyl [2-chloro-2-(butylsulfanyl)ethenyl]phosphonate

Uniqueness

Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group, in particular, differentiates it from similar compounds and may contribute to its specific applications and effectiveness in various fields.

Properties

CAS No.

61609-47-0

Molecular Formula

C10H20ClO3PS

Molecular Weight

286.76 g/mol

IUPAC Name

1-[(2-chloro-2-ethylsulfanylethenyl)-propoxyphosphoryl]oxypropane

InChI

InChI=1S/C10H20ClO3PS/c1-4-7-13-15(12,14-8-5-2)9-10(11)16-6-3/h9H,4-8H2,1-3H3

InChI Key

LIJNQSFCYBXHDN-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C=C(SCC)Cl)OCCC

Origin of Product

United States

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